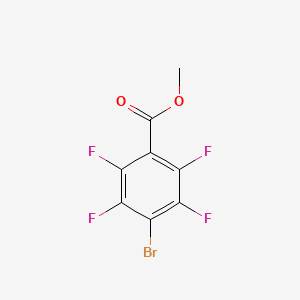

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c1-15-8(14)2-4(10)6(12)3(9)7(13)5(2)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKDYEDNQKCIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Importance of Polyfluorinated Aromatics

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

This compound is a highly valuable fluorinated building block in modern organic synthesis. Its unique electronic properties, conferred by the tetrafluorinated benzene ring, and its dual reactive sites—the bromine atom and the methyl ester—make it a versatile precursor for the development of advanced materials, agrochemicals, and complex pharmaceutical agents. The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Simultaneously, the ester group can be hydrolyzed or converted into other functional groups, providing an additional handle for molecular elaboration. This guide provides a comprehensive overview of a robust and reliable pathway for its synthesis, grounded in established chemical principles and validated experimental practices.

Core Synthesis Pathway: A Two-Stage Approach

The most logical and efficient synthesis of the target molecule is achieved through a two-step process. This strategy begins with the synthesis of the key intermediate, 4-bromo-2,3,5,6-tetrafluorobenzoic acid, followed by its direct esterification to yield the final product. This modular approach allows for the purification of the intermediate acid, ensuring high purity in the final esterification step.

Caption: High-level overview of the two-stage synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid

The synthesis of the carboxylic acid precursor is the most critical step. While several routes are conceivable, a highly effective method involves a Sandmeyer-type reaction starting from a suitably substituted aniline. The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[1][2] This transformation is catalyzed by copper(I) salts and proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][3]

Reaction Mechanism: The Sandmeyer Reaction

The process begins with the diazotization of an aromatic amine in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) halide. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[3] The aryl radical then abstracts a halogen from the now copper(II) species, yielding the final aryl halide and regenerating the copper(I) catalyst.

Experimental Protocol: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid

This protocol is adapted from established Sandmeyer reaction procedures.[2][4] The starting material for this synthesis is 4-amino-2,3,5,6-tetrafluorobenzoic acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |

| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 209.11 | 20.9 g | 0.10 | Starting material containing the amine to be replaced. |

| Hydrobromic Acid (48% aq.) | 80.91 | 60 mL | ~0.53 | Provides the acidic medium for diazotization and is the source of the bromide ion. |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | Reacts with HBr to form nitrous acid (in situ) for diazotization. A slight excess ensures full conversion. |

| Copper(I) Bromide (CuBr) | 143.45 | 15.8 g | 0.11 | Catalyst for the Sandmeyer reaction. |

| Deionized Water | 18.02 | 200 mL | - | Solvent for reagents and reaction medium. |

| Diethyl Ether | 74.12 | 300 mL | - | Extraction solvent for the product. |

Step-by-Step Procedure

-

Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2,3,5,6-tetrafluorobenzoic acid (20.9 g, 0.10 mol) in 60 mL of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is observed. Stir the resulting slurry for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 40 mL of 48% hydrobromic acid with gentle warming. Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt slurry to the copper(I) bromide solution with vigorous stirring. A vigorous evolution of nitrogen gas will occur.

-

After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.

-

Workup and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-bromo-2,3,5,6-tetrafluorobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system like toluene/hexanes.

Caption: Experimental workflow for the synthesis of the carboxylic acid intermediate.

Part 2: Esterification to this compound

With the carboxylic acid in hand, the final step is a straightforward esterification. While various methods exist, conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol is highly efficient. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying the purification process.[5]

Reaction Mechanism: Thionyl Chloride-Mediated Esterification

The carboxylic acid first reacts with thionyl chloride to form a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and a chloride ion, to form a highly electrophilic acylium ion, which is immediately trapped by the chloride ion to form the 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride. This acyl chloride is not isolated but is directly reacted with methanol. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Subsequent loss of a proton and a chloride ion yields the desired methyl ester.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of methyl 4-bromo-2-fluorobenzoate.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |

| 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | 272.98 | 27.3 g | 0.10 | The synthesized intermediate. |

| Thionyl Chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 | Activates the carboxylic acid to the acyl chloride. A slight excess ensures complete conversion. |

| Methanol (Anhydrous) | 32.04 | 200 mL | - | Serves as both the nucleophile and the solvent. |

| Ethyl Acetate | 88.11 | 250 mL | - | Extraction solvent. |

| Saturated Sodium Bicarbonate (aq.) | - | 150 mL | - | Neutralizes excess acid (HCl, SOCl₂) during workup. |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask containing a stirred solution of 4-bromo-2,3,5,6-tetrafluorobenzoic acid (27.3 g, 0.10 mol) in anhydrous methanol (200 mL), cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (8.7 mL, 0.12 mol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Workup: Dilute the residue with ethyl acetate (250 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 75 mL) and brine (75 mL). The bicarbonate wash is critical to neutralize any residual acid and must be performed carefully due to CO₂ evolution.

-

Purification: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This compound is typically obtained as a solid and can be purified further by recrystallization from methanol or ethanol.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4707-23-7 | [6] |

| Molecular Formula | C₈H₃BrF₄O₂ | [6] |

| Molecular Weight | 287.01 g/mol | [6] |

| Appearance | Off-white to white solid or crystalline powder | - |

| Melting Point | 65-69 °C (Typical) | - |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃): A singlet around δ 3.9-4.0 ppm corresponding to the three methyl protons (-OCH₃).

-

¹⁹F NMR (CDCl₃): Two multiplets in the aromatic region, characteristic of the AA'XX' spin system of the tetrafluorinated ring.

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.

-

4-Bromo-2,3,5,6-tetrafluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

-

Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

This compound: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[6]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][8]

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving a Sandmeyer reaction to produce the key carboxylic acid intermediate, followed by a highly efficient thionyl chloride-mediated esterification. This guide provides a detailed, validated protocol that, when executed with precision and appropriate safety measures, yields a high-purity product essential for advanced research and development in chemistry and life sciences.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Introduction

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a penta-substituted benzene ring with four fluorine atoms, a bromine atom, and a methyl ester group, offers a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine substituents profoundly influences the reactivity of the C-Br bond and the aromatic ring, making it a valuable and versatile building block for complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis, characterization, reactivity, and safe handling protocols, designed for researchers and drug development professionals seeking to leverage this compound in their work.

Molecular Identity and Structure

2.1 Chemical Identifiers

A clear identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 4707-23-7 | [1][2] |

| Molecular Formula | C₈H₃BrF₄O₂ | [3] |

| Molecular Weight | 287.01 g/mol | [3] |

| IUPAC Name | This compound | N/A |

2.2 Structural Analysis

The molecule's properties are a direct consequence of its structure:

-

Tetrafluorinated Phenyl Ring: The four fluorine atoms are powerful electron-withdrawing groups. This reduces the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions and influencing the reactivity of the other substituents.

-

Bromine Atom: The C-Br bond is a key reactive site, serving as a versatile handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira).

-

Methyl Ester Group: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation, which is a cornerstone of medicinal chemistry.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its precursor and related structures. Safety Data Sheets (SDS) indicate that many physical properties are not yet determined[3][4].

| Property | Value / Description | Rationale & Impact |

| Appearance | White to pale cream powder/solid. | Inferred from its precursor, 4-bromo-2,3,5,6-tetrafluorobenzoic acid[5]. The planar, rigid structure and potential for intermolecular interactions favor a solid state at room temperature. |

| Melting Point | Not available. Data for the parent carboxylic acid is 142-145 °C[6]. | The ester is expected to have a lower, yet still well-defined, melting point than the parent acid due to the absence of strong hydrogen bonding dimerization present in carboxylic acids. |

| Boiling Point | Not available. | Due to its relatively high molecular weight and polarity, a high boiling point is expected, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Insoluble in water[6]. Soluble in common organic solvents (e.g., ethanol, methanol, ether)[7]. | The hydrophobic, halogen-rich aromatic ring dominates, making it insoluble in water. Good solubility in organic solvents is expected, facilitating its use in synthetic reactions. |

Synthesis and Purification

The most logical and direct synthesis of this compound is via the esterification of its commercially available parent acid, 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

4.1 Synthetic Strategy: Fischer-Speier Esterification

Fischer-Speier esterification is a classic, reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[8][9] The reaction is an equilibrium process. To drive the reaction towards the product, it is common practice to use a large excess of the alcohol (methanol in this case), which also serves as the solvent.[10]

4.2 Experimental Protocol: Synthesis

-

Materials: 4-bromo-2,3,5,6-tetrafluorobenzoic acid (1.0 eq), Methanol (anhydrous, ~20-50 eq), Sulfuric acid (concentrated, catalytic, ~0.1 eq).

-

Step 1: Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

-

Step 2: Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

-

Step 3: Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Step 4: Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.[11]

-

Step 5: Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Scientist's Note (Causality): Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[10] This "activation" step is crucial for the nucleophilic attack by the weakly nucleophilic methanol to proceed at a reasonable rate. Using excess methanol shifts the reaction equilibrium to the right, maximizing product yield according to Le Châtelier's principle.[10]

4.3 Purification Workflow

Post-reaction, the crude product must be isolated from the excess methanol, sulfuric acid, and any unreacted starting material. The following diagram and protocol outline a standard and effective purification strategy.

Caption: Post-synthesis purification workflow.

-

Step 1: Neutralization & Extraction: After cooling, the excess methanol is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate. This solution is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[11] A final wash with brine (saturated NaCl solution) removes residual water.

-

Step 2: Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

-

Step 3: Final Purification: If TLC analysis shows impurities, the product can be further purified by silica gel column chromatography.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is required for full characterization.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single peak corresponding to the three protons of the methyl ester (-OCH₃) group, likely in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR will be more complex. Key expected signals include the carbonyl carbon of the ester (~160-165 ppm), the methyl carbon (~52 ppm), and multiple signals for the aromatic carbons. The C-F couplings will cause these aromatic signals to appear as complex multiplets.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. The spectrum is expected to show two distinct signals (or complex multiplets) due to the two non-equivalent fluorine environments on the ring (those ortho and meta to the ester).

5.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| ~1730-1715 | C=O (Ester) | Strong, Sharp Stretch |

| ~1300-1000 | C-F (Aryl) | Strong, Sharp Stretch(es) |

| ~1250-1100 | C-O (Ester) | Stretch |

| ~600-500 | C-Br | Stretch |

5.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of nearly equal intensity, one at m/z = 286 (for C₈H₃⁷⁹BrF₄O₂) and another at m/z = 288 (for C₈H₃⁸¹BrF₄O₂).

Caption: Standard analytical characterization workflow.

Reactivity and Applications in Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Cross-Coupling Reactions: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the connection of the tetrafluorophenyl moiety to other complex fragments. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[12]

-

Ester Manipulation: The methyl ester can be saponified (hydrolyzed) under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines (using reagents like EDC or HATU) to form amides, a ubiquitous functional group in drug candidates.

-

Building Block for ¹⁹F MRI: Polysubstituted fluorobenzenes are gaining interest as imaging agents for ¹⁹F Magnetic Resonance Imaging (MRI), a technique with no background signal in biological systems. This compound could serve as a precursor for developing novel ¹⁹F MRI contrast agents.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The information below is a summary based on available Safety Data Sheets.

-

Hazard Summary: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] The parent acid has similar GHS classifications.[13]

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[3]

-

Wash hands thoroughly after handling.

-

-

Storage and Stability:

Conclusion

This compound is a high-value synthetic intermediate characterized by its densely functionalized aromatic core. The combination of a reactive bromine handle for cross-coupling and a modifiable ester group, all on an electron-deficient tetrafluorophenyl ring, provides chemists with a powerful tool for accessing novel chemical space. While detailed experimental data on its physical properties remain to be fully documented in the literature, its synthesis and characterization can be achieved through standard, well-established laboratory protocols. Its careful application holds significant promise for advancing projects in drug discovery, agrochemistry, and materials science.

References

- 1. 4707-23-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 4707-23-7|this compound|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. H32982.06 [thermofisher.com]

- 6. 4-Bromo-2,3,5,6-tetrafluorobenzoicacid , 98% , 4707-24-8 - CookeChem [cookechem.com]

- 7. csnvchem.com [csnvchem.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling Dihydroconiferyl Alcohol, a Phenolic Compound of Botanical Origin

An In-Depth Technical Guide to Dihydroconiferyl Alcohol (CAS 18343-49-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Dihydroconiferyl alcohol (DCA), registered under CAS number 18343-49-2, is a naturally occurring phenylpropanoid found in a variety of plant species.[1][2] Structurally, it is a derivative of eugenol and is characterized by a 4-hydroxy-3-methoxyphenyl group attached to a propanol tail.[2] This compound has garnered interest in the scientific community for its role as a plant metabolite and its potential biological activities, including antioxidant and cytoprotective effects.[1][3][4] Notably, it was identified as a cell division factor in Acer species, where it acted synergistically with kinetin to promote soybean callus growth, suggesting properties distinct from traditional purine-based cytokinins.[4]

This guide serves as a comprehensive technical resource, consolidating the available data on the physicochemical properties, biological activity, and relevant experimental methodologies for Dihydroconiferyl alcohol. The objective is to provide researchers and drug development professionals with a foundational understanding of this compound, enabling its effective evaluation and application in experimental designs.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical and physical properties is fundamental to its application in research. These parameters govern its solubility, stability, and reactivity, directly influencing experimental design, from stock solution preparation to its behavior in biological assays.

Core Chemical Identifiers

The compound is unambiguously identified by the following descriptors:

| Identifier | Value | Source |

| CAS Number | 18343-49-2 (Note: A different CAS number, 2305-13-7, is also frequently associated with this compound) | [5][6] |

| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)propan-1-ol | [4][5] |

| Molecular Formula | C₁₀H₁₄O₃ | [2][5] |

| Synonyms | Dihydroconiferol, 4-Hydroxy-3-methoxybenzenepropanol, Guaiacyl propanol | [5][6] |

Chemical Structure

The molecular structure of Dihydroconiferyl alcohol is central to its chemical behavior and biological activity. The phenolic hydroxyl group and the primary alcohol function are key sites for chemical reactions and interactions with biological targets.

Caption: Chemical structure of Dihydroconiferyl alcohol (C₁₀H₁₄O₃).

Physicochemical Data

The following table summarizes key computed and experimental properties, which are critical for handling, formulation, and analytical characterization.

| Property | Value | Data Type | Source |

| Molecular Weight | 182.22 g/mol | Computed | [2] |

| Monoisotopic Mass | 182.094294304 Da | Computed | [2] |

| XLogP3 | 0.8 | Computed | [2] |

| Kovats Retention Index (Standard non-polar) | 1597, 1599.9 | Experimental | [2][5] |

| Kovats Retention Index (Standard polar) | 2941 - 2980 | Experimental | [2][5] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | GHS Classification | [2] |

Part 2: Biological Activity and Research Applications

While direct and extensive research on Dihydroconiferyl alcohol is still developing, studies on DCA and its structural analogs point towards promising antioxidant, anti-inflammatory, and cytoprotective properties.[1][3][7]

Antioxidant and Cytoprotective Effects

Phenolic compounds are well-regarded for their antioxidant capabilities, primarily through the mechanism of free radical scavenging which mitigates cellular oxidative stress.[1] While specific IC₅₀ values for DCA in common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not consistently reported in the literature, related studies provide valuable context. For instance, in one study, DCA exhibited a hydroxyl radical scavenging IC₅₀ value of 80.2 µM.[3] The same study demonstrated a significant cytoprotective effect, with an ED₅₀ of 12.5 µM in H₂O₂-stressed MCF-7 cells, highlighting its potential to protect cells from oxidative damage.[3]

Cell Division and Plant Metabolism

An early but significant finding was the isolation of DCA from the spring sap of sycamore (Acer pseudoplatanus L.), where it was identified as a factor that stimulated the growth of soybean callus.[4] This activity suggests a role in plant cell division and growth regulation, acting synergistically with other growth factors like kinetin.[4]

Part 3: Experimental Protocols and Methodologies

To facilitate further research and ensure reproducibility, this section provides a detailed protocol for a standard assay used to evaluate the antioxidant potential of compounds like Dihydroconiferyl alcohol.

Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a cornerstone of in-vitro antioxidant analysis. It measures the ability of a test compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantified by a decrease in absorbance.

Principle: The antioxidant (ArOH) reduces the DPPH radical. The degree of discoloration is proportional to the scavenging potential of the antioxidant. DPPH• (Violet) + ArOH → DPPH-H (Yellow) + ArO•

Materials and Reagents:

-

Dihydroconiferyl alcohol (DCA)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (ACS grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader (capable of reading at ~517 nm)

-

Standard laboratory glassware and pipettes

Step-by-Step Procedure:

-

Preparation of Stock Solutions:

-

Test Compound (DCA): Prepare a 10 mM stock solution of DCA in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

-

Positive Control: Prepare a 1 mM stock solution of ascorbic acid or Trolox in methanol.

-

DPPH Solution: Prepare a 0.1 mM (or ~4 mg/100 mL) solution of DPPH in methanol. Keep this solution protected from light.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the DCA solution to respective wells.

-

Add 100 µL of the positive control solution to its designated wells.

-

For the blank (control) wells, add 100 µL of methanol.

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Mix gently by pipetting or using a plate shaker for 30 seconds.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control is the absorbance of the DPPH solution with methanol (blank).

-

Abs_sample is the absorbance of the DPPH solution with the test compound (DCA) or positive control.

-

-

Plot the % Inhibition against the concentration of DCA.

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the dose-response curve using non-linear regression analysis.

-

Experimental Workflow Diagram

Caption: Standard workflow for the DPPH radical scavenging assay.

Conclusion

Dihydroconiferyl alcohol (CAS 18343-49-2) is a phenolic propanoid with established natural origins and emerging biological relevance. Its demonstrated cytoprotective and antioxidant activities, coupled with its unique role as a plant cell division factor, make it a compelling subject for further investigation in phytochemistry, pharmacology, and drug discovery. The methodologies and data presented in this guide provide a solid technical foundation for scientists aiming to explore the full potential of this intriguing molecule.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dihydroconiferyl alcohol | C10H14O3 | CID 16822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dihydroconiferyl alcohol - A cell division factor from Acer species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzenepropanol, 4-hydroxy-3-methoxy- [webbook.nist.gov]

- 6. Benzenepropanol, 4-hydroxy-3-methoxy- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, with the CAS number 4707-23-7, is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery.[1][2][3][4][5] Its tetrafluorinated benzene ring, substituted with both a bromine atom and a methyl ester group, offers a unique combination of chemical properties. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the bromine atom and methyl ester provide versatile handles for further chemical modifications, such as cross-coupling reactions.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely available, this guide leverages established principles of spectroscopic analysis for polyfluorinated and halogenated aromatic compounds to predict and interpret its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra. This approach, grounded in extensive data from analogous structures, offers a robust framework for researchers working with this and similar molecules.

¹H NMR Spectroscopy: A Singular Signature

The ¹H NMR spectrum of this compound is anticipated to be remarkably simple, exhibiting a single resonance.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.9 ppm | Singlet | 3H | -OCH₃ |

Expert Analysis:

The absence of protons on the aromatic ring means the only hydrogen signals will arise from the methyl ester group (-OCH₃). This signal is expected to appear as a sharp singlet due to the lack of adjacent protons for spin-spin coupling. The chemical shift is predicted to be around 3.9 ppm, a typical value for methyl esters. While there are fluorine atoms on the aromatic ring, the through-bond coupling between these fluorine atoms and the methyl protons (a ⁵J coupling) is generally too weak to be resolved in a standard ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Influence of Halogenation

The proton-decoupled ¹³C NMR spectrum will provide a wealth of information about the carbon skeleton, with the chemical shifts and coupling to fluorine being key features.

| Predicted Chemical Shift (δ) | Multiplicity (due to C-F coupling) | Assignment |

| ~160-165 ppm | Singlet | C=O |

| ~140-150 ppm | Doublet of Doublets | C2/C6 |

| ~135-145 ppm | Doublet of Doublets | C3/C5 |

| ~100-110 ppm | Singlet or very small triplet | C4 |

| Not directly observed | Multiplet | C1 |

| ~53 ppm | Singlet | -OCH₃ |

Expert Analysis:

-

Carbonyl Carbon (C=O): This carbon is not directly bonded to fluorine and is expected to appear as a singlet in the downfield region of the spectrum (160-165 ppm).

-

Fluorinated Aromatic Carbons (C2, C3, C5, C6): The four fluorine-bearing carbons will exhibit complex splitting patterns due to one-bond and multi-bond carbon-fluorine couplings (¹JCF, ²JCF, ³JCF).[6][7][8][9] The one-bond C-F coupling constants are typically large (around 250 Hz), leading to significant splitting of these signals. The symmetry of the molecule means that C2 and C6 are equivalent, as are C3 and C5. These pairs will likely appear as complex multiplets (doublet of doublets) due to coupling to the neighboring fluorine atoms.

-

Brominated Aromatic Carbon (C4): The carbon atom attached to the bromine (C4) is expected to have a chemical shift in the range of 100-110 ppm. It will experience coupling to the two adjacent fluorine atoms (at C3 and C5), likely resulting in a triplet, although the coupling constant may be small.

-

Ester-Substituted Aromatic Carbon (C1): This carbon is not directly bonded to any protons or fluorine atoms and will likely show a very complex and potentially weak signal due to coupling with the neighboring fluorine atoms.

-

Methyl Carbon (-OCH₃): The methyl carbon will appear as a singlet at approximately 53 ppm.

¹⁹F NMR Spectroscopy: A Definitive Fingerprint

¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[10][11]

| Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| -130 to -140 ppm | Multiplet | F2/F6 |

| -140 to -150 ppm | Multiplet | F3/F5 |

Expert Analysis:

The ¹⁹F NMR spectrum is expected to show two distinct signals due to the chemical non-equivalence of the fluorine atoms ortho and meta to the methyl ester group.

-

F2/F6: These fluorine atoms are ortho to the ester group and will be influenced by its electron-withdrawing nature. They are expected to resonate at a slightly different chemical shift compared to F3/F5. The signal will be a multiplet due to coupling with the adjacent F3/F5 fluorines.

-

F3/F5: These fluorine atoms are meta to the ester and ortho to the bromine. Their chemical environment is different from F2/F6, leading to a separate signal. This signal will also be a multiplet due to coupling with the neighboring F2/F6 fluorines.

The coupling between adjacent fluorine atoms on an aromatic ring (³JFF) is typically in the range of 15-25 Hz.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[12][13][14][15][16]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730-1750 | Strong | C=O stretch (ester) |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1450-1600 | Medium | C=C stretch (aromatic ring) |

| ~1000-1100 | Strong | C-F stretch |

| ~500-600 | Medium | C-Br stretch |

Expert Analysis:

-

The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group, expected around 1730-1750 cm⁻¹.

-

A strong C-O stretching vibration from the ester will also be present, typically in the 1250-1300 cm⁻¹ region.

-

The aromatic C=C stretching vibrations will appear as a series of medium-intensity bands in the 1450-1600 cm⁻¹ range.

-

A strong and broad absorption band characteristic of the C-F stretching vibrations is expected in the 1000-1100 cm⁻¹ region.

-

The C-Br stretching vibration will be observed at a lower frequency, typically between 500 and 600 cm⁻¹.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine will be readily identifiable due to its characteristic isotopic pattern.[17][18][19][20]

| m/z | Interpretation |

| 286/288 | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 255/257 | Loss of -OCH₃ |

| 227/229 | Loss of -COOCH₃ |

| 207 | Loss of Br |

| 179 | Loss of Br and CO |

Expert Analysis:

-

Molecular Ion: The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 286 and 288, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular formula is C₈H₃BrF₄O₂.[1]

-

Key Fragmentation Pathways:

-

Loss of the methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 255/257.

-

Loss of the entire methoxycarbonyl radical (-COOCH₃) would give a fragment at m/z 227/229.

-

Cleavage of the C-Br bond would lead to a fragment at m/z 207.

-

Subsequent loss of carbon monoxide (CO) from the [M-Br]⁺ fragment would result in a fragment at m/z 179.

-

Experimental Protocols

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Acquire a standard one-pulse ¹H spectrum. A spectral width of 12-16 ppm centered around 6 ppm is appropriate. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Parameters: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C and C-F coupling.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: A spectrometer equipped with a fluorine probe (e.g., 376 MHz for a 400 MHz instrument).

-

Parameters: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width of at least 100 ppm, centered around -140 ppm, should be sufficient. Use an external reference standard like CFCl₃ (0 ppm) or an internal standard.

-

2. IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

3. Mass Spectrometry

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a GC inlet.

-

Electrospray Ionization (ESI): Suitable for less volatile samples or for softer ionization.

-

-

Acquisition:

-

Spectrometer: A mass spectrometer capable of EI or ESI. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Parameters: Acquire a full scan mass spectrum over a range of m/z 50-500.

-

Visualizations

Spin-Spin Coupling in the Aromatic Ring

Caption: Predicted ¹³C-¹⁹F spin-spin couplings.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted major fragmentation pathways.

References

- 1. 4707-23-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound Cas no.4707-23-7 98%, CasNo.4707-23-7 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 3. Buy Online CAS Number 4707-23-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. parchem.com [parchem.com]

- 5. 4707-23-7|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. qualifications.pearson.com [qualifications.pearson.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The chemistry and mass spectrometry of brominated dibenzo‐p‐dioxins and dibenzofurans (1987) | J.R. Donnelly | 37 Citations [scispace.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information that can be gleaned from NMR spectroscopy, a cornerstone technique in modern chemical analysis.

Introduction

This compound is a polysubstituted aromatic compound. Its structure presents a unique arrangement of electron-withdrawing groups (fluorine atoms and a methyl ester) and a halogen (bromine) on a benzene ring. This substitution pattern leads to a complex electronic environment, making NMR spectroscopy an invaluable tool for its structural confirmation and purity assessment. Understanding the nuances of its ¹H and ¹³C NMR spectra is critical for chemists working with this and structurally related fluorinated molecules.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by its simplicity in terms of the number of signals, yet complexity in their fine structure due to coupling with fluorine atoms.

Expected Signals and Chemical Shifts

The molecule contains only one type of proton, those of the methyl ester group (-OCH₃). The aromatic ring is fully substituted, bearing no protons.

-

-OCH₃ Protons: A single resonance is expected for the three equivalent protons of the methyl group. The chemical shift of this singlet is influenced by the deshielding effect of the adjacent oxygen atom and the electron-withdrawing nature of the tetrafluorinated aromatic ring. A typical chemical shift for a methyl ester is in the range of 3.5-4.0 ppm. For comparison, the methyl protons in methyl 4-bromobenzoate appear around 3.9 ppm. The presence of four fluorine atoms on the ring is expected to further withdraw electron density, potentially shifting this signal slightly downfield.

Spin-Spin Coupling

While the methyl protons will appear as a singlet in a standard ¹H NMR spectrum, long-range coupling to the fluorine atoms on the aromatic ring is possible, though often with very small coupling constants that may not be resolved. The most likely coupling would be a five-bond coupling (⁵JHF) to the fluorine atoms at the 2 and 6 positions. If resolved, this would manifest as a narrow triplet or a more complex multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a wealth of information about the carbon skeleton of this compound. Due to the symmetry of the aromatic ring, fewer than the total number of eight carbon signals are expected.

Expected Signals and Chemical Shifts

-

Methyl Carbon (-OCH₃): This carbon will appear as a singlet in the upfield region of the spectrum, typically around 50-55 ppm.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the downfield region, generally between 160-170 ppm.

-

Aromatic Carbons:

-

C1 (ipso-carbon attached to the ester): This quaternary carbon's chemical shift will be influenced by the attached ester group.

-

C2 and C6 (carbons bearing fluorine): These two carbons are chemically equivalent due to the molecule's symmetry. Their resonance will be a doublet due to one-bond coupling with fluorine (¹JCF).

-

C3 and C5 (carbons bearing fluorine): These two carbons are also chemically equivalent and will appear as a doublet due to ¹JCF coupling.

-

C4 (ipso-carbon attached to bromine): This quaternary carbon will appear as a singlet, with its chemical shift influenced by the attached bromine atom.

-

The chemical shifts of the aromatic carbons are significantly affected by the substituents. Fluorine atoms cause a large downfield shift for the carbon they are directly attached to, while also influencing the shifts of adjacent carbons. The carbon-fluorine coupling constants (JCF) are particularly informative.

Carbon-Fluorine Coupling

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling.

-

One-bond coupling (¹JCF): This coupling is typically large, in the range of 240-260 Hz, and results in the splitting of the signals for the carbons directly bonded to fluorine (C2, C3, C5, C6) into doublets.

-

Two-bond coupling (²JCF): Carbons two bonds away from a fluorine atom will also exhibit coupling, typically in the range of 20-30 Hz. For example, C1 will be coupled to the fluorine atoms at C2 and C6.

-

Three-bond coupling (³JCF): This coupling is generally smaller, around 5-10 Hz.

The presence and magnitude of these couplings are critical for unambiguous assignment of the carbon signals. Studies on fluorinated aromatic compounds have extensively documented these coupling constants.[1]

Predicted ¹³C NMR Data Summary

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| -OCH₃ | 50 - 55 | s |

| C=O | 160 - 170 | t (due to ²JCF with F2 and F6) |

| C1 | 120 - 130 | t (due to ²JCF with F2 and F6) |

| C2, C6 | 140 - 150 | d (due to ¹JCF) |

| C3, C5 | 140 - 150 | d (due to ¹JCF) |

| C4 | 110 - 120 | quin (due to ³JCF with F3 and F5) |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The multiplicities are predictions based on expected coupling patterns.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for both ¹H and ¹³C NMR.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will simplify the spectrum by removing C-H couplings, leaving only the C-F couplings.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of methyl, methylene, and methine carbons, although in this specific molecule, it would only confirm the methyl carbon.

-

The following diagram illustrates the workflow for the NMR analysis.

Caption: Workflow for NMR analysis of this compound.

The Role of ¹⁹F NMR

While this guide focuses on ¹H and ¹³C NMR, it is crucial to note that ¹⁹F NMR spectroscopy is an extremely powerful technique for analyzing fluorinated compounds.[2] The ¹⁹F NMR spectrum of this molecule would show two distinct signals for the two sets of equivalent fluorine atoms (F2/F6 and F3/F5). The chemical shifts and, importantly, the F-F coupling constants would provide definitive structural confirmation. The analysis of fluorinated aromatic compounds is often aided by computational methods to predict ¹⁹F NMR chemical shifts.[2]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide unambiguous information for its structural elucidation. The ¹H NMR spectrum is expected to show a single resonance for the methyl ester protons, while the ¹³C NMR spectrum will display characteristic signals for the methyl, carbonyl, and distinct aromatic carbons, with informative C-F coupling patterns. A thorough analysis, potentially supplemented by ¹⁹F NMR and computational data, allows for complete assignment and serves as a reliable method for quality control and reaction monitoring in synthetic applications.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pathways of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, predicts the resultant mass spectrum, and offers a robust, self-validating experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). By integrating foundational principles of mass spectrometry with insights into the behavior of polyhalogenated aromatic compounds, this guide serves as an essential reference for the structural characterization of this and similar molecules.

Introduction

This compound (C₈H₃BrF₄O₂) is a polyhalogenated aromatic ester of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. The precise structural confirmation of such compounds is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[1] Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that act as a molecular fingerprint, enabling both identification and structural elucidation.[2]

This guide will explore the fragmentation behavior of this molecule, considering the interplay of its distinct functional groups: the methyl ester, the bromine atom, and the tetrafluorinated benzene ring. Understanding these pathways is critical for interpreting mass spectra accurately and confirming the identity and purity of synthesized intermediates and final products.

Ionization and Primary Fragmentation Principles

Upon entering the ion source of a mass spectrometer, the vaporized molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[2][3] The location of the initial ionization is generally on the atom with the most available non-bonding (n) or pi (π) electrons, which have the lowest ionization energy.[4] For this compound, the most likely sites are the lone pair electrons on the oxygen or bromine atoms.

The molecular ion is energetically unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments and neutral radicals.[5] The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting carbocations and radicals.[3] The key functional groups will direct the fragmentation as follows:

-

Ester Group: Prone to α-cleavage (cleavage of the bond adjacent to the carbonyl group) and loss of the alkoxy group.[6][7]

-

Aromatic Ring: The stable aromatic system lends intensity to the molecular ion and fragments containing the ring.[6]

-

Halogen Substituents (Br, F): The C-Br bond is significantly weaker than the C-F and C-C bonds, making it a preferential site for cleavage.[8] The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a critical diagnostic tool, resulting in characteristic "M" and "M+2" peaks for any bromine-containing fragment.[9][10]

Predicted Electron Ionization (EI) Fragmentation Pathways

The molecular weight of this compound is 290.93 g/mol (using ⁷⁹Br) and 292.93 g/mol (using ⁸¹Br). The mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 290 and 292.

The primary fragmentation routes from the molecular ion (M⁺•) are detailed below:

-

Loss of the Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters, resulting from α-cleavage at the carbonyl group. This cleavage yields a highly stable acylium ion.

-

M⁺• → [M - 31]⁺ + •OCH₃

-

This will produce a prominent pair of peaks at m/z 259 (for ⁷⁹Br) and m/z 261 (for ⁸¹Br). This is often the base peak in the spectra of methyl benzoates.

-

-

Loss of the Bromine Radical (•Br): The relatively weak C-Br bond makes its cleavage a highly favorable process.

-

M⁺• → [M - 79/81]⁺ + •Br

-

This fragmentation leads to a tetrafluorinated methyl benzoate cation at m/z 211 .

-

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl carbon.

-

M⁺• → [M - 59]⁺ + •COOCH₃

-

This results in a bromotetrafluorophenyl cation, which will appear as an isotopic pair at m/z 231 (for ⁷⁹Br) and m/z 233 (for ⁸¹Br).

-

Subsequent fragmentation of these primary ions can also occur, leading to smaller fragments, though typically with lower intensity.

Visualizing the Fragmentation

The logical flow of the primary fragmentation events can be visualized as follows:

Caption: Primary EI fragmentation pathways for this compound.

Summary of Predicted Key Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure/Identity | Fragmentation Pathway | Expected Relative Intensity |

| 290 / 292 | Molecular Ion [C₈H₃BrF₄O₂]⁺• | Initial Ionization | Moderate to Strong |

| 259 / 261 | Acylium Ion [C₇BrF₄O]⁺ | Loss of •OCH₃ (methoxy radical) | Strong (likely Base Peak) |

| 211 | [C₈H₃F₄O₂]⁺ | Loss of •Br (bromine radical) | Moderate |

| 231 / 233 | [C₆BrF₄]⁺ | Loss of •COOCH₃ | Moderate to Low |

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a robust and reproducible analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for volatile and semi-volatile compounds like this compound.[11][12]

Step 1: Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

Concentration: Prepare a stock solution of the analyte at 1 mg/mL. From this, create a working solution of approximately 10-50 µg/mL.

-

Causality: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

-

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

Step 2: System Suitability and Self-Validation

-

Blank Analysis: Before injecting the sample, run a solvent blank to ensure there is no system contamination or carryover.

-

Tuning: Perform an autotune of the mass spectrometer using a standard tuning compound (e.g., PFTBA) to ensure mass accuracy, resolution, and isotopic ratios are within specifications.

-

Standard Injection: Inject a known standard (e.g., a mixture of polycyclic aromatic hydrocarbons - PAHs) to verify chromatographic performance, including peak shape and retention time stability.[13] This step validates that the system is operating correctly before the unknown is analyzed.

Step 3: GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for analysis on a standard capillary GC-MS system.[14]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, enhancing sensitivity for dilute samples.[12] |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, Rtx-5MS) | A standard non-polar column that provides excellent separation for a wide range of aromatic compounds.[14] |

| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This program allows for good separation from solvent and impurities while ensuring the analyte elutes in a reasonable time with good peak shape. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for EI that produces extensive, reproducible fragmentation and allows for library matching.[4] |

| Ion Source Temperature | 230 °C | A standard source temperature that minimizes analyte degradation while ensuring efficient ionization. |

| Quadrupole Temperature | 150 °C | Prevents contamination of the mass analyzer. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

| Scan Range | m/z 45 - 350 | This range covers the expected molecular ion and all significant fragments while excluding low-mass noise from the solvent and carrier gas. |

Step 4: Data Interpretation

-

Examine the Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.

-

Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum from the apex of the analyte peak.

-

Identify the Molecular Ion: Look for the highest m/z peaks that form an isotopic cluster. For this compound, search for the characteristic 1:1 ratio pair at m/z 290/292.

-

Correlate Fragments: Identify major fragment ions in the spectrum and match them to the predicted losses (e.g., m/z 259/261 for loss of •OCH₃, m/z 211 for loss of •Br).

-

Library Search (Optional): Perform a search against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the identification. While this specific compound may not be in all libraries, structurally similar compounds can provide supporting evidence.[15]

Conclusion

The mass spectrometric fragmentation of this compound under Electron Ionization is predicted to be dominated by distinct, structurally informative pathways. The key diagnostic fragments include the molecular ion pair (m/z 290/292), the acylium ion pair resulting from the loss of a methoxy radical (m/z 259/261), and the ion from the loss of a bromine radical (m/z 211). The presence of the bromine atom provides a powerful isotopic signature that simplifies spectral interpretation. By following the detailed GC-MS protocol provided, researchers can reliably generate high-quality mass spectra to confirm the structure and identity of this important chemical intermediate, ensuring the integrity of their scientific and developmental work.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thiele.ruc.dk [thiele.ruc.dk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. wwz.cedre.fr [wwz.cedre.fr]

- 13. shimadzu.com [shimadzu.com]

- 14. tdi-bi.com [tdi-bi.com]

- 15. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

Infrared (IR) spectrum of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

An In-Depth Technical Guide to the Infrared (IR) Spectrum of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of IR spectroscopy, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the compound's spectral features. By correlating specific absorption bands with the molecule's unique functional groups—including a highly substituted aromatic ring, an ester moiety, and carbon-halogen bonds—this guide serves as an essential reference for the structural elucidation and quality control of this complex fluorinated compound.

Introduction: The Power of Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions of molecules. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, and rotate.[1] This absorption is quantized, meaning that each type of bond and functional group absorbs light at a characteristic frequency, or wavenumber (typically expressed in reciprocal centimeters, cm⁻¹).[2]

The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present in a sample.[1] The spectrum is typically divided into two main regions:

-

The Functional Group Region (~4000-1500 cm⁻¹): This area contains distinct and often strong absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., C=O, O-H, C-H). This region is highly diagnostic for identifying the key chemical moieties within a molecule.[3]

-

The Fingerprint Region (~1500-400 cm⁻¹): This region is characterized by a complex pattern of overlapping signals arising from bending vibrations and skeletal vibrations of the molecule as a whole. While challenging to interpret from first principles, it is unique to each compound and serves as a powerful tool for confirming identity by matching it against a known standard.[2]

This guide will focus on interpreting the spectrum of this compound, a molecule whose rich functionality provides an excellent case study for spectral analysis.

Molecular Structure and Expected Vibrational Modes

A thorough spectral interpretation begins with a clear understanding of the molecule's structure. This compound (C₈H₃BrF₄O₂) possesses several key functional groups, each with expected vibrational modes:

-

Ester Group (-COOCH₃): This is arguably the most prominent feature. It will produce a very strong and sharp C=O (carbonyl) stretching band and distinct C-O (ester) stretching bands.

-

Aromatic Ring (Penta-substituted Benzene): The tetrafluorobromo-substituted ring will give rise to C=C stretching vibrations within the ring and C-H stretching (if any were present, but in this fully substituted ring, there are none). The substitution pattern also influences the C-H out-of-plane bending region, though this is less relevant here.

-

Methyl Group (-CH₃): The ester's methyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations.

-

Carbon-Halogen Bonds (C-F and C-Br): The four C-F bonds and one C-Br bond will have their own characteristic stretching vibrations. C-F bonds, in particular, are known to produce very strong and often complex absorptions.[4]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure a reliable and reproducible IR spectrum, a standardized experimental protocol is paramount. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, rapid, and highly effective method for analyzing solid samples.

Step-by-Step Protocol for ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has completed its startup diagnostics.[5]

-

Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, run a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Cleaning:

-

After the scan is complete, release the press and remove the sample. Clean the ATR crystal thoroughly.

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). If necessary, apply an ATR correction and a baseline correction using the instrument software to ensure accurate peak positions and intensities.

-

Workflow for ATR-FTIR Analysis

References

An In-depth Technical Guide to the Reactivity of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate with a range of common nucleophiles. The document elucidates the core principles governing nucleophilic aromatic substitution (SNAr) on this highly electrophilic aromatic system. Detailed mechanistic insights, regiochemical considerations, and field-proven experimental protocols are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in synthetic chemistry. The guide integrates theoretical underpinnings with practical methodologies, supported by authoritative citations and data presented in a clear, comparative format.

Introduction: The Unique Reactivity Profile of a Polyhalogenated Aromatic Ester

This compound is a polyhalogenated aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dominated by the electron-deficient nature of the benzene ring, a consequence of the cumulative electron-withdrawing effects of four fluorine atoms and a methyl ester group. This pronounced electrophilicity renders the aromatic core susceptible to attack by a variety of nucleophiles, proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The presence of multiple, different halogen substituents (fluorine and bromine) raises intriguing questions of regioselectivity. Understanding which halogen is preferentially displaced by a given nucleophile is paramount for predictable and efficient synthetic design. This guide will dissect the electronic and steric factors that govern this selectivity and provide a practical framework for predicting and controlling reaction outcomes.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of this compound with a nucleophile proceeds via a two-step addition-elimination mechanism. This pathway is distinct from the SN1 and SN2 reactions more commonly encountered in aliphatic chemistry.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing fluorine atoms and the methyl ester group.

-

Elimination of the Leaving Group: In the second, typically fast step, the leaving group (either a fluoride or bromide anion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product.

A critical and often counter-intuitive aspect of SNAr on polyfluoroaromatic compounds is the leaving group ability of the halogens. In stark contrast to SN1 and SN2 reactions, the order of leaving group aptitude in SNAr is F > Cl > Br > I.[1] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to the initial, rate-determining nucleophilic attack. The strength of the C-F bond, which is the highest among the carbon-halogen bonds, is less critical as its cleavage occurs in the fast, second step of the reaction.[1]

Diagram: General Mechanism of SNAr on this compound

Caption: Generalized two-step addition-elimination mechanism for the SNAr reaction.

Regioselectivity: The Decisive Factor in Reaction Outcomes

The key question in the reaction of this compound with nucleophiles is which of the five halogen atoms is displaced. The regioselectivity is governed by a combination of electronic and steric factors.

-

Electronic Effects: The methyl ester group is a moderately strong electron-withdrawing group that deactivates the entire ring but activates the positions para and ortho to it for nucleophilic attack. In this molecule, the bromine atom is in the para position (C4), and two fluorine atoms are in the ortho positions (C2 and C6). The fluorine atoms at the meta positions (C3 and C5) are less activated. Therefore, nucleophilic attack is most likely to occur at C2, C4, or C6.

-

Leaving Group Ability: As previously discussed, fluorine is a better leaving group than bromine in SNAr reactions. This would suggest a preference for the displacement of a fluorine atom over the bromine atom.

-

Computational Insights: A computational study on the analogous compound, 2,3,6-trifluoro-4-bromobenzaldehyde, reacting with sodium methoxide, revealed a kinetic preference for the displacement of the fluorine atom at the C2 position (ortho to the carbonyl group) over the fluorine at the C6 position.[2] The study also suggested that the reaction may proceed through an initial addition of the nucleophile to the carbonyl group, followed by an intramolecular substitution. While this study was on an aldehyde and not a methyl ester, it provides a valuable indication that the position ortho to the ester group is highly activated.

Based on these principles, it is most likely that nucleophilic attack will preferentially occur at the C2 and C6 positions, leading to the displacement of a fluorine atom. However, displacement of the bromine at the C4 position cannot be entirely ruled out, especially with softer nucleophiles or under specific reaction conditions.

Diagram: Regiochemical Possibilities in Nucleophilic Attack

References

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate